Empesertib - 1443763-60-7

Empesertib

Catalog Number: EVT-267157
CAS Number: 1443763-60-7
Molecular Formula: C29H26FN5O4S
Molecular Weight: 559.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Empesertib is a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase. [] It is an orally bioavailable compound with potential antineoplastic activity. [] In the context of scientific research, Empesertib serves as a valuable tool for studying the role of Mps1 in cell cycle regulation, particularly its involvement in the spindle assembly checkpoint (SAC). []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a pyrimidine analog antimetabolite drug that interferes with DNA synthesis and is used in the treatment of cancer. []

Relevance: 5-FU is a component of the FOLFOX chemotherapy regimen, which is used to treat metastatic colorectal cancer. The research described in the paper investigates mechanisms of resistance to FOLFOX and identifies potential therapeutic strategies to overcome this resistance. Empesertib, as an inhibitor of MPS1, is being investigated as a way to sensitize FOLFOX-resistant cancer cells to the treatment, including 5-FU. []

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that works by causing DNA damage and inhibiting DNA replication. It is used to treat various types of cancer. []

Relevance: Similar to 5-FU, Oxaliplatin is a key component of the FOLFOX chemotherapy regimen. The study investigates the combination of Empesertib with FOLFOX, including Oxaliplatin, to overcome resistance in metastatic colorectal cancer. []

Leucovorin

Compound Description: Leucovorin, also known as folinic acid, is a medication used to reduce the toxic effects of methotrexate and to enhance the effects of 5-FU in cancer treatment. []

Relevance: As a component of the FOLFOX regimen alongside 5-FU and Oxaliplatin, Leucovorin's role is also relevant to the research. The study explores using Empesertib in combination with FOLFOX, which includes Leucovorin, as a strategy to improve treatment response in metastatic colorectal cancer. []

Overview

Empesertib is a small molecule inhibitor primarily targeting the monopolar spindle 1 kinase (MPS1), which plays a crucial role in the regulation of the spindle assembly checkpoint during cell division. This compound is being explored for its potential in treating various types of cancer by disrupting the normal function of MPS1, thereby inducing cell cycle arrest and apoptosis in cancer cells. Empesertib has been evaluated in clinical trials, particularly in combination with other chemotherapeutic agents such as paclitaxel, to enhance its therapeutic efficacy against advanced malignancies.

Source and Classification

Empesertib was developed by Bayer AG and is classified as a kinase inhibitor. It specifically inhibits MPS1 kinase activity, which is essential for proper chromosome segregation during mitosis. The compound has been studied under various clinical trial phases to assess its safety, tolerability, and efficacy in treating advanced solid tumors.

Synthesis Analysis

The synthesis of Empesertib involves several complex chemical reactions designed to create a compound that effectively binds to the MPS1 kinase. The synthesis typically begins with the preparation of key intermediates through various organic reactions, including:

  • Boc protection: The initial step often involves protecting amines using Boc (tert-butyloxycarbonyl) groups to prevent unwanted reactions.
  • Buchwald-Hartwig amination: This reaction is employed to couple aryl halides with amines, forming the core structure of the compound.
  • Acid activation: The introduction of acyl chloride groups through thionyl chloride activation allows for subsequent coupling reactions to form amide bonds.
  • Final modifications: Reduction reactions and further acylation steps are performed to finalize the structure of Empesertib.

The synthetic route has been optimized for yield and purity, ensuring that the final product meets the necessary pharmacological standards .

Molecular Structure Analysis

Empesertib’s molecular structure can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with MPS1 kinase. The compound's structure typically includes:

  • A central scaffold: This scaffold is crucial for binding to the ATP pocket of MPS1.
  • Functional groups: Various substituents on the scaffold enhance potency and selectivity towards MPS1.

The molecular weight of Empesertib is approximately 460.5 Da, and its chemical formula is C23H26N4O3S. X-ray crystallography and NMR spectroscopy have been utilized to elucidate its three-dimensional conformation, confirming its binding mode within the active site of MPS1 .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing Empesertib are diverse and include:

  • Nucleophilic substitutions: These reactions are critical for forming carbon-nitrogen bonds during the synthesis process.
  • Reduction reactions: Employed to convert nitro groups into amines or other functional groups that are essential for creating the final compound.
  • Acylation reactions: Used to introduce acyl groups that enhance the compound's ability to interact with target kinases.

Each reaction step is carefully controlled to optimize yield and minimize by-products, ensuring high purity levels suitable for clinical use .

Mechanism of Action

Empesertib exerts its antitumor effects primarily through the inhibition of MPS1 kinase activity. By binding to the ATP site of MPS1, it disrupts the normal signaling pathways that regulate cell cycle progression. Specifically, Empesertib:

  • Induces spindle assembly checkpoint abrogation: This leads to improper chromosome segregation during mitosis.
  • Promotes apoptosis: Cells that are unable to properly segregate chromosomes undergo programmed cell death, thereby reducing tumor growth.

Preclinical studies have demonstrated that Empesertib can effectively induce cell cycle arrest in cancer cell lines, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Empesertib possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in organic solvents but may require formulation strategies to enhance bioavailability when administered orally.
  • Stability: The compound is generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting point: Specific thermal properties have been characterized, indicating suitable conditions for storage and handling.

These properties are critical for determining optimal dosing regimens and formulation strategies in clinical settings .

Applications

Empesertib's primary application lies in oncology, where it is being investigated as a treatment option for various cancers, particularly those characterized by aberrant MPS1 activity. Its potential uses include:

  • Combination therapy: Studies have shown that Empesertib can enhance the efficacy of other chemotherapeutic agents like paclitaxel, making it a candidate for combination therapies in advanced malignancies.
  • Clinical trials: Ongoing trials aim to establish its safety profile and therapeutic efficacy across different cancer types, providing valuable data for future applications in cancer treatment .
Chemical Characterization of Empesertib

Molecular Structure and Stereochemical Properties

Absolute Configuration Analysis of C₂₉H₂₆FN₅O₄S

Empesertib (BAY 1161909; CAS 1443763-60-7) is a small molecule with the molecular formula C₂₉H₂₆FN₅O₄S and a molecular weight of 559.61 g/mol [5] [10]. Its core structure features a triazolopyridine scaffold linked to a p-fluorophenylpropanamide group via a phenyl bridge. A critical stereogenic center exists at the carbon bearing the methyl group in the propanamide chain, designated as (R)-2-(4-fluorophenyl)-N-(4-(2-((2-methoxy-4-(methylsulfonyl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)propanamide [5]. The absolute (R)-configuration is explicitly indicated in the SMILES notation (C@@HC1=CC=C(F)C=C1) and InChIKey (NRJKIOCCERLIDG-GOSISDBHSA-N), where the "G" descriptor confirms the chiral center's stereochemistry [3] [5]. This configuration is pharmacologically essential, as stereochemistry influences Mps1 kinase binding affinity and selectivity. Computational and crystallographic studies (though not fully detailed in public literature) likely validated this assignment during Bayer's development process, ensuring optimal spatial orientation for target engagement.

Computational Modeling of Active Site Binding

Empesertib functions as a potent ATP-competitive inhibitor of Mps1 kinase (TTK), with an IC₅₀ < 1 nM in vitro [1] [3]. Computational modeling using techniques like molecular docking and molecular dynamics simulations reveals key binding interactions:

  • The triazolopyridine core occupies the adenine-binding pocket of Mps1, forming hydrogen bonds with hinge region residues (e.g., Cys604, Glu603) [1].
  • The (R)-propanamide side chain projects into a hydrophobic region, maximizing van der Waals contacts. Substitution with the (S)-enantiomer would disrupt this complementarity, reducing potency.
  • The methoxy group and methylsulfonylphenyl moiety extend into a solvent-exposed hydrophilic region, enhancing solubility and contributing to selective binding over other kinases [6].

Table 1: Key Binding Interactions of Empesertib with Mps1 Kinase

Structural Region of EmpesertibMps1 Binding Site RegionInteraction TypePutative Residues Involved
Triazolopyridine coreHinge regionHydrogen bondingCys604, Glu603
(R)-Propanamide with p-fluorophenylHydrophobic pocketVan der Waals/π-π stackingLeu654, Val539
Methoxy groupSolvent frontPolar interactionsLys529
MethylsulfonylphenylSpecificity pocketHydrogen bonding/polar contactsAsp608, Asn551

These predictions align with structure-activity relationship (SAR) data showing significant potency loss upon altering the propanamide stereochemistry or sulfonyl group [1] [6].

Synthesis and Optimization Pathways

Key Intermediate Compounds in Medicinal Chemistry

While the full synthetic route for Empesertib remains proprietary, retrosynthetic analysis and disclosed intermediates suggest a convergent approach prioritizing stereochemical control:

  • Chiral Propanamide Synthesis: The (R)-2-(4-fluorophenyl)propanoic acid moiety likely originates from enantioselective synthesis, such as asymmetric hydrogenation of a propenoic acid precursor or resolution of racemates. This ensures high enantiomeric purity critical for activity [5] [10].
  • Triazolopyridine Core Assembly: The [1,2,4]triazolo[1,5-a]pyridine fragment may be constructed via cyclization between a 2-hydrazinylpyridine derivative and a carboxylic acid equivalent (e.g., orthoester). The 6-bromo intermediate allows Suzuki-Miyaura coupling with the 4-aminophenylboronic acid to introduce the aniline linkage [1].
  • Final Coupling: Amide bond formation between the (R)-acid and the aniline-functionalized triazolopyridine, using coupling agents like HATU or EDC/HOBt, yields Empesertib [5] [10].

Table 2: Key Intermediates in Empesertib Synthesis

IntermediateRole in SynthesisStructural Feature Importance
(R)-2-(4-Fluorophenyl)propanoic acidChiral building blockEstablishes critical (R)-stereocenter; links to triazolopyridine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridineCore halogenated scaffoldEnables Pd-catalyzed coupling with aminophenylboronic acid
4-(2-Methoxy-4-(methylsulfonyl)anilineElectrophilic amine componentProvides kinase specificity-determining sulfonyl group
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineNucleophilic coupling partnerConnects triazolopyridine core to central phenyl linker

Medicinal chemistry optimization focused on:

  • Potency Enhancement: Introduction of the methylsulfonyl group dramatically increased Mps1 affinity by forming a hydrogen bond with Asp608 in the specificity pocket [1] [6].
  • Metabolic Stability: Replacing metabolically labile methyl esters with methoxy groups improved pharmacokinetics.
  • Solubility: The sulfonyl group and methoxyether enhance aqueous solubility, facilitating formulation [3] [5].

Table 3: Evolution of Mps1 Inhibitors Leading to Empesertib

CompoundIC₅₀ (Mps1)Key Structural Differences from EmpesertibCellular GI₅₀ (HeLa)Advantages/Limitations
Early lead (e.g., Mps1-IN-10)6.4 nM [9]Lacks chiral propanamide; simpler core~11-50 nMModerate potency; lower MW
BAY 12173890.34 nM [6]Imidazopyridazine core<100 nMHigher potency; similar selectivity
Empesertib (BAY 1161909)<1 nM [1] [3] [6]Triazolopyridine core; (R)-propanamide53-260 nM [1]Optimal balance of potency, selectivity, PK

The optimization successfully balanced nanomolar enzymatic inhibition (IC₅₀ < 1 nM) with cellular efficacy (IC₅₀ = 53-260 nM in HeLa proliferation assays) and oral bioavailability [1] [6].

Table 4: Atomic Contribution Analysis of Empesertib

Atom/GroupContribution to Binding Energy (kcal/mol, Estimated)Role in PharmacophoreEffect of Modification
Triazolopyridine N1-2.5H-bond acceptor to hinge Cys604>100x loss in potency if replaced with CH
Sulfonyl O atoms-1.8 eachH-bonding to Asp608/Asn551; solubilityReduced potency & solubility if replaced with methyl
(R)-Methyl group-1.2Hydrophobic filling in pocketDiastereomer (S)-configuration: ~10-50x less active
p-Fluorophenyl-1.0π-Stacking with Val539/Leu654Reduced cellular potency if replaced with H or Cl
Methoxy O-0.7Solvent interaction; weak polar contactsMinor potency loss but reduced metabolic stability

Properties

CAS Number

1443763-60-7

Product Name

Empesertib

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide

Molecular Formula

C29H26FN5O4S

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N

SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1161909; BAY-1161909; BAY 1161909; Empesertib, Mps1-IN-5.

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.